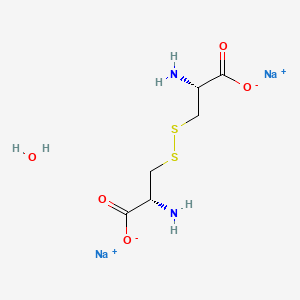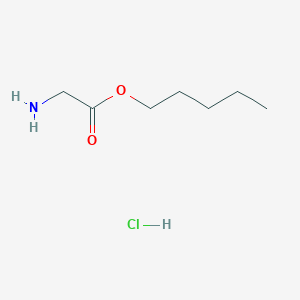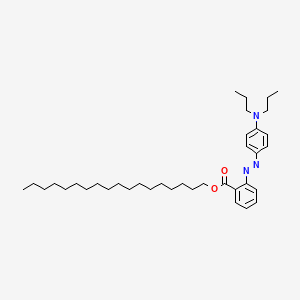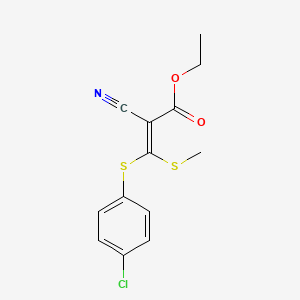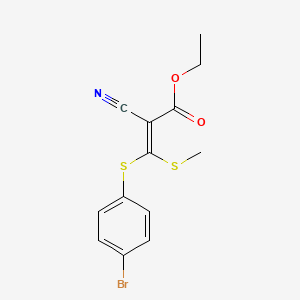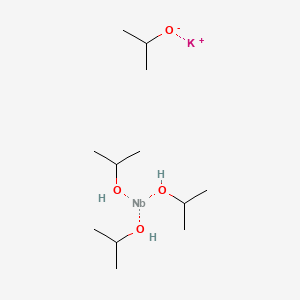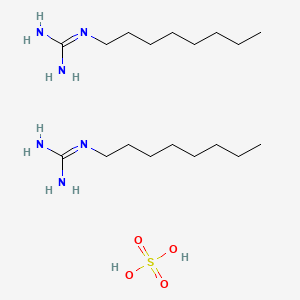
1-Octylguanidine hemisulfate
Descripción general
Descripción
1-Octylguanidine hemisulfate is a guanidine derivative . It appears as a white to off-white powder or crystals .
Synthesis Analysis
The synthesis of this compound involves the reaction of S-methylisothiourea sulfate with octylamine .Molecular Structure Analysis
The molecular formula of this compound is CH3(CH2)7NHC(=NH)NH2 · 1/2H2SO4 . Its molecular weight is 220.32 .Physical and Chemical Properties Analysis
This compound is a white to off-white powder or crystals . It has a solubility of 25mg/ml (2.5%) in methanol .Aplicaciones Científicas De Investigación
Inhibition of ATPase Activity
1-Octylguanidine has been studied for its ability to inhibit the adenosine triphosphatase (ATPase) activity in bovine heart submitochondrial particles and soluble F1. This inhibition has important implications in understanding the biochemical processes in mitochondria and potentially in drug development (de Gómez-Puyou, Gómez-Puyou, & Beige, 1976).
Myocardial Protective Effects
A significant study revealed that octylguanidine can protect against myocardial damage induced by ischemia-reperfusion in rat hearts. This finding suggests potential therapeutic applications for conditions involving heart injury due to reperfusion (Parra et al., 2005).
Impact on Cell Permeability
Octylguanidine affects cell permeability, as observed in studies involving the epidermal cells of Allium cepa (onion). This research provides insights into the compound's influence on cell membrane dynamics and protoplasmic properties (Gomez-Lepe, Lee-Stadelmann, Palta, & Stadelmann, 1979).
Synthesis Techniques
The synthesis of octylguanidine sulfate, involving O-methyl isourea sulfate with octylamine, highlights the chemical process and yield optimization in creating this compound. This information is crucial for large-scale production and further research applications (Feng, 2006).
Influence on Plant Growth
Studies on the impact of octylguanidine on the growth of etiolated barley seedlings show that it can inhibit root and shoot growth, pointing to its significant effects on plant physiology and potential use in agricultural research (Lepe & Salmón, 1986).
Mecanismo De Acción
Target of Action
1-Octylguanidine hemisulfate primarily targets the mitochondrial complex V . This complex plays a crucial role in the energy production process of cells, specifically in the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell.
Mode of Action
The compound interacts with its target by inhibiting the function of the mitochondrial complex V . This inhibition affects the production of ATP, leading to changes in the energy metabolism of the cell.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway . This pathway is responsible for the production of ATP in the mitochondria. By inhibiting mitochondrial complex V, the compound disrupts this pathway, leading to a decrease in ATP production.
Pharmacokinetics
Like other guanidine derivatives, it is expected to have good solubility in water , which could potentially enhance its bioavailability.
Result of Action
The inhibition of ATP production by this compound can lead to a variety of cellular effects. For instance, it has been observed to protect the heart from reperfusion damage in hyperthyroid rats . This suggests that the compound may have potential therapeutic applications in conditions related to energy metabolism and oxidative stress.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of certain cations can control the fate of the energy derived from oxidative metabolism in yeast mitochondria . This suggests that the efficacy and stability of the compound could be affected by the ionic environment in which it is used.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-Octylguanidine hemisulfate are not fully understood. It is known to interact with various biomolecules. For instance, it has been shown to reduce the rate of rise of the action potential .
Cellular Effects
This compound has been shown to protect against myocardial damage induced by ischemia-reperfusion . This suggests that it may have significant effects on cellular processes, particularly those related to cell signaling pathways and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules and potential changes in gene expression .
Temporal Effects in Laboratory Settings
Propiedades
IUPAC Name |
2-octylguanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H21N3.H2O4S/c2*1-2-3-4-5-6-7-8-12-9(10)11;1-5(2,3)4/h2*2-8H2,1H3,(H4,10,11,12);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTVLDRWEFQROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C(N)N.CCCCCCCCN=C(N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H44N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21409-35-8 | |
| Record name | 1-Octylguanidine hemisulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








